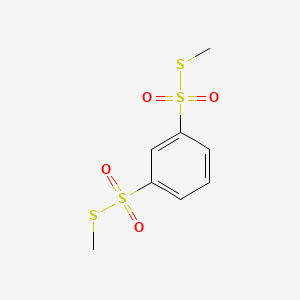

1,3-Bis(methylsulfanylsulfonyl)benzene

Description

1,3-Bis(methylsulfanylsulfonyl)benzene is a disubstituted benzene derivative featuring two methylsulfanylsulfonyl (-S(O)₂-SCH₃) groups at the 1 and 3 positions. Sulfonyl groups are strongly electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions. The meta-substitution pattern may further modulate steric and electronic effects compared to ortho or para isomers .

Properties

IUPAC Name |

1,3-bis(methylsulfanylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S4/c1-13-15(9,10)7-4-3-5-8(6-7)16(11,12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJFLWOUZINUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(methylsulfanylsulfonyl)benzene can be synthesized through a multi-step chemical reaction involving the sulfonation of benzene followed by the introduction of methylsulfanyl groups. The reaction typically requires strong acids and high temperatures to facilitate the sulfonation process.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for continuous processing. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(methylsulfanylsulfonyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of hydroxyl groups or amines.

Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

1,3-Bis(methylsulfanylsulfonyl)benzene is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1,3-Bis(methylsulfanylsulfonyl)benzene is compared with other similar compounds such as 1,3-bis(methoxysulfonyl)benzene and 1,3-bis(methylsulfonyl)benzene. While these compounds share structural similarities, this compound is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences between 1,3-Bis(methylsulfanylsulfonyl)benzene and related compounds include:

Notes:

- Electronic Effects: The sulfonyl group (-SO₂-) in 3-Bromophenyl Methyl Sulfone enhances electrophilicity compared to sulfanyl (-S-) analogs.

- Steric Considerations : Meta-substitution reduces steric hindrance compared to ortho-substituted analogs, favoring planar molecular conformations and facilitating crystal packing .

Crystallographic and Intermolecular Interactions

- 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one : Exhibits C–H⋯S and C–H⋯O hydrogen bonding, forming a 3D network. Bond shortening (C3–S1: 1.746 Å vs. C1–S1: 1.794 Å) is attributed to π-d interactions .

- Sulfonyl oxygen atoms likely participate in dipole-dipole interactions .

- This compound : Predicted to form extensive hydrogen bonds via sulfonyl oxygens and possibly S⋯S interactions, similar to sulfur-rich aromatics.

Research Findings and Limitations

- Bonding Trends : Sulfonyl groups increase bond polarity and rigidity compared to sulfanyl derivatives, as seen in C–S bond length disparities .

- Thermal Stability : The nitro-substituted prop-en-one derivative decomposes near 437 K, suggesting that this compound may exhibit higher thermal stability due to aromatic sulfonyl groups .

- Data Gaps: Direct studies on this compound are absent; comparisons rely on extrapolation from monosubstituted and non-benzene analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.